Hexanoyl-Coenzyme A (triammonium)
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Overview
Description
Hexanoyl-Coenzyme A (triammonium) is a medium-chain fatty acyl Coenzyme A that serves as an acyl donor substrate for ghrelin O-acyltransferase (GOAT) . This compound is crucial in various biochemical processes, particularly in the metabolism of fatty acids and the synthesis of certain hormones.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexanoyl-Coenzyme A (triammonium) is synthesized through a series of chemical reactions involving the acylation of Coenzyme A with hexanoic acid. The process typically involves the activation of hexanoic acid with a coupling reagent, followed by its reaction with Coenzyme A in the presence of a base .
Industrial Production Methods: Industrial production of Hexanoyl-Coenzyme A (triammonium) involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions: Hexanoyl-Coenzyme A (triammonium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexanoyl-CoA derivatives.
Reduction: Reduction reactions can convert it into different fatty acyl-CoA compounds.
Substitution: It can participate in substitution reactions where the hexanoyl group is replaced by other acyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include various acyl-CoA derivatives, which are essential intermediates in metabolic pathways .
Scientific Research Applications
Hexanoyl-Coenzyme A (triammonium) has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of acyltransferases.
Biology: It plays a role in the study of metabolic pathways involving fatty acid synthesis and degradation.
Medicine: Research on Hexanoyl-Coenzyme A (triammonium) contributes to understanding metabolic disorders and developing therapeutic interventions.
Industry: It is utilized in the production of biochemicals and pharmaceuticals.
Mechanism of Action
Hexanoyl-Coenzyme A (triammonium) exerts its effects by serving as an acyl donor in enzymatic reactions. The primary molecular target is ghrelin O-acyltransferase (GOAT), which uses Hexanoyl-Coenzyme A to acylate ghrelin, a hormone involved in appetite regulation. This acylation is crucial for ghrelin’s biological activity .
Comparison with Similar Compounds
Octanoyl-Coenzyme A: Another medium-chain fatty acyl CoA, but with an eight-carbon chain.
Butyryl-Coenzyme A: A short-chain fatty acyl CoA with a four-carbon chain.
Palmitoyl-Coenzyme A: A long-chain fatty acyl CoA with a sixteen-carbon chain.
Uniqueness: Hexanoyl-Coenzyme A (triammonium) is unique due to its specific role as a preferred substrate for GOAT, which distinguishes it from other acyl-CoA compounds. This specificity makes it particularly valuable in research focused on ghrelin and related metabolic pathways .
Properties
Molecular Formula |
C27H55N10O17P3S |
---|---|
Molecular Weight |
916.8 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexanethioate;azane |
InChI |
InChI=1S/C27H46N7O17P3S.3H3N/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34;;;/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42);3*1H3/t16-,20-,21-,22+,26-;;;/m1.../s1 |
InChI Key |
MXEFXWIYODKXEJ-GUOUMXCNSA-N |
Isomeric SMILES |
CCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Canonical SMILES |
CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Origin of Product |
United States |
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